N-(Methoxymethyl)methacrylamide
Overview
Description
N-(Methoxymethyl)methacrylamide is an organic compound with the molecular formula C6H11NO2. It is a derivative of methacrylamide, where a methoxymethyl group is attached to the nitrogen atom. This compound is used in various industrial applications, particularly in the production of polymers and copolymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Methoxymethyl)methacrylamide can be synthesized through the reaction of methacrylamide with formaldehyde in the presence of a base. The reaction typically involves dissolving methacrylamide in water, adding formaldehyde, and then adjusting the pH to slightly acidic conditions using sulfuric acid . The reaction is carried out at controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process includes the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The final product is then purified and stabilized with inhibitors like methoxyphenol to prevent polymerization during storage .
Chemical Reactions Analysis
Types of Reactions
N-(Methoxymethyl)methacrylamide undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form methacrylic acid and methanol.
Substitution: It can participate in substitution reactions where the methoxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Polymerization: Initiators like azobisisobutyronitrile (AIBN) are commonly used under controlled temperatures.
Hydrolysis: Acidic or basic catalysts are used to facilitate the hydrolysis reaction.
Substitution: Various nucleophiles can be used to replace the methoxymethyl group under appropriate conditions.
Major Products
Polymerization: Polymers and copolymers used in various industrial applications.
Hydrolysis: Methacrylic acid and methanol.
Substitution: Compounds with different functional groups replacing the methoxymethyl group.
Scientific Research Applications
N-(Methoxymethyl)methacrylamide has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Utilized in the development of hydrogels for biomedical applications.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Employed in the production of adhesives, coatings, and paper-reinforcing agents
Mechanism of Action
The mechanism of action of N-(Methoxymethyl)methacrylamide primarily involves its ability to polymerize and form cross-linked networks. The methoxymethyl group provides additional reactivity, allowing for the formation of stable polymers with unique properties. The compound interacts with various molecular targets, including other monomers and catalysts, to form the desired polymer structures .
Comparison with Similar Compounds
Similar Compounds
Methacrylamide: A simpler analog without the methoxymethyl group.
N-Methylol acrylamide: Contains a hydroxymethyl group instead of methoxymethyl.
Acrylamide: Lacks the methacrylic structure and methoxymethyl group.
Uniqueness
N-(Methoxymethyl)methacrylamide is unique due to the presence of the methoxymethyl group, which enhances its reactivity and allows for the formation of specialized polymers. This makes it particularly useful in applications requiring specific polymer properties, such as hydrogels and adhesives .
Properties
IUPAC Name |
N-(methoxymethyl)-2-methylprop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(2)6(8)7-4-9-3/h1,4H2,2-3H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZHLACIXDCHPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063111 | |
Record name | 2-Propenamide, N-(methoxymethyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3644-12-0 | |
Record name | N-(Methoxymethyl)-2-methyl-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3644-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenamide, N-(methoxymethyl)-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003644120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenamide, N-(methoxymethyl)-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenamide, N-(methoxymethyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(methoxymethyl)methacrylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.794 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of developing an analytical method specifically for N-(Methoxymethyl)methacrylamide in food contact materials?
A1: this compound is often used as a monomer in the production of various polymers and resins. [] Some of these materials might be used in food packaging. Therefore, it's crucial to have a reliable and sensitive method to detect and quantify this compound that might migrate from these materials into food or food simulants. This ensures consumer safety by monitoring potential exposure to this compound. The research by [] focuses on developing a robust analytical method using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry, which is highly sensitive and specific for this purpose.
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